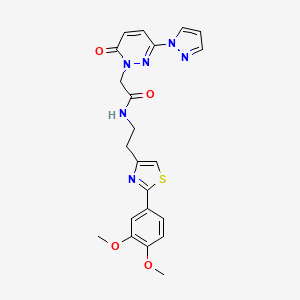
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C22H22N6O4S and its molecular weight is 466.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and applications based on current research findings.
Synthesis
The compound is synthesized through multi-step organic reactions, typically involving the formation of the thiazole and pyridazine rings. The Hantzsch thiazole synthesis is a common method used in its preparation, where α-haloketones react with thioamides. The final product is purified using recrystallization and chromatography techniques to achieve the desired purity.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, a study demonstrated that similar thiazole compounds showed effective inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The presence of the 3,4-dimethoxyphenyl group enhances these activities by increasing the lipophilicity of the molecule.
Anti-inflammatory Properties
Thiazole derivatives are known to act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A review highlighted several thiazole compounds as potent COX-2 inhibitors with IC50 values in the nanomolar range . This suggests that this compound may possess similar anti-inflammatory effects.
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For example, derivatives with similar structural motifs have been reported to induce apoptosis in cancer cells through various mechanisms .
Case Studies
Several studies have focused on the biological screening of compounds related to this compound:
- Study on Antitubercular Activity : A series of substituted compounds were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Compounds with similar thiazole structures showed significant activity with low cytotoxicity on human cells .
- COX Inhibition Study : Thiazole derivatives were tested for their COX inhibition capabilities. Some exhibited selective COX-2 inhibition with high potency, indicating their potential use in treating inflammatory diseases .
- Anticancer Screening : Research involving pyrazole-linked thiazole derivatives revealed their ability to inhibit cancer cell growth effectively, suggesting that modifications to the structure could enhance anticancer properties .
科学的研究の応用
Antimicrobial Activity
Research has indicated that derivatives of thiazole and pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide have been evaluated against various bacterial strains. Studies show that certain thiazole derivatives possess moderate to potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/ml for some derivatives, indicating their potential as antimicrobial agents .
Antitubercular Activity
The compound is also being investigated for its antitubercular properties. A study focusing on similar thiazole-based compounds revealed promising results against Mycobacterium tuberculosis, with several derivatives showing IC50 values in the low micromolar range (1.35 to 2.18 µM). These findings suggest that the compound may contribute to the development of new treatments for tuberculosis .
Anticancer Potential
Recent studies have highlighted the anticancer potential of thiazole and pyridazine derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making them candidates for further development in cancer therapy .
Case Study 1: Antimicrobial Evaluation
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various thiazole derivatives, including those structurally related to this compound. The results indicated that certain compounds exhibited significant activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
Case Study 2: Antitubercular Screening
In another investigation focusing on antitubercular activity, several synthesized compounds were screened against Mycobacterium tuberculosis. The study found that specific derivatives had promising activity profiles comparable to first-line TB drugs, suggesting that modifications to the thiazole and pyridazine structures could enhance efficacy .
特性
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4S/c1-31-17-5-4-15(12-18(17)32-2)22-25-16(14-33-22)8-10-23-20(29)13-28-21(30)7-6-19(26-28)27-11-3-9-24-27/h3-7,9,11-12,14H,8,10,13H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKZDMNNWODCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCNC(=O)CN3C(=O)C=CC(=N3)N4C=CC=N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













